Inosine,2',3'-dideoxy-, 5'-acetate (9CI)

Description

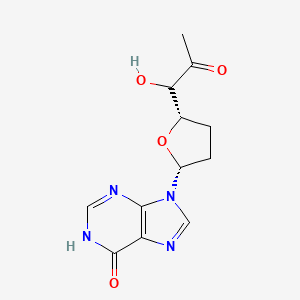

Inosine,2',3'-dideoxy-, 5'-acetate (9CI) is a synthetic nucleoside analog derived from inosine, featuring two key structural modifications: (1) removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar (dideoxy modification) and (2) introduction of an acetyl ester at the 5'-hydroxyl group. Its molecular formula is C₁₂H₁₅N₄O₆, and its CAS number is 106568-79-0 (referenced in and ).

Properties

Molecular Formula |

C12H14N4O4 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

9-[(2R,5S)-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C12H14N4O4/c1-6(17)10(18)7-2-3-8(20-7)16-5-15-9-11(16)13-4-14-12(9)19/h4-5,7-8,10,18H,2-3H2,1H3,(H,13,14,19)/t7-,8+,10?/m0/s1 |

InChI Key |

OUWJRGHVEKGNJL-VLCSVPMDSA-N |

Isomeric SMILES |

CC(=O)C([C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O)O |

Canonical SMILES |

CC(=O)C(C1CCC(O1)N2C=NC3=C2N=CNC3=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of Inosine,2',3'-dideoxy-, 5'-acetate (9CI) with similar compounds:

Key Observations :

- Lipophilicity: The dideoxy modification and ester chain length significantly impact logP.

- Metabolic Stability: The 5'-acetate group is prone to hydrolysis by esterases, whereas phosphonate derivatives (e.g., adenosine analog in ) exhibit greater enzymatic stability.

Enzymatic Processing and Substrate Specificity

- However, adenylate deaminase (AMPDA) can process 5'-substituted analogs into inosine derivatives.

- Nuclease Resistance: The dideoxy sugar moiety confers resistance to ribonucleases, a feature shared with antiviral dideoxynucleosides like ddI (didanosine).

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.